![molecular formula C20H22N2O6 B554378 (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 1738-87-0](/img/structure/B554378.png)
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Overview
Description
The compound “(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” is likely to be a white to off-white powder or crystals . It contains several functional groups including a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions. For example, ethyl acetate and saturated aqueous sodium bicarbonate containing commercially available 2 ethyl 2- (methylamino)acetate can be treated with benzyl chloroformate.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitrophenyl group, a benzyloxy carbonyl group, an amino group, and a methylpentanoate group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group . For example, the carbamate group in the compound could play a role in drug-target interaction or improve the biological activity of parent molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group, the benzyloxy carbonyl group, the amino group, and the methylpentanoate group would likely affect its solubility, stability, and reactivity .
Scientific Research Applications
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are employed to degrade recalcitrant compounds from aqueous mediums, highlighting the broader category of research where (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate could potentially be studied. The degradation of acetaminophen by AOPs, for example, generates various by-products, indicating the potential of AOPs in environmental applications for breaking down complex organic molecules into less harmful substances (Qutob et al., 2022).
Catalytic Reduction Processes
The selective catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using CO highlights another area of application. This method demonstrates the utility of similar compounds in synthetic organic chemistry, particularly in the reduction and functionalization of nitroaromatics, which could relate to the synthesis and applications of this compound (Tafesh & Weiguny, 1996).
Photosensitive Protecting Groups
The use of photosensitive protecting groups in synthetic chemistry suggests an application area for this compound. Protecting groups like 2-nitrobenzyl and 3-nitrophenyl have been utilized in the synthesis of complex molecules, indicating potential uses in light-mediated synthetic pathways (Amit et al., 1974).
Metathesis Reactions in Synthesis
Metathesis reactions, including ring-closing (RCM), cross metathesis (CM), and ring-opening metathesis (ROM), are pivotal in synthesizing cyclic and acyclic β-amino acid derivatives. This underlines a fundamental approach in medicinal chemistry for constructing molecules with significant biological activity, which could encompass compounds like this compound (Kiss et al., 2018).
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential applications. This could involve studying its reactivity, stability, and interactions with other compounds, as well as exploring its potential uses in various fields such as medicine or materials science .
Mechanism of Action
Target of Action
It is often used in research as a substrate for esterolytic activity of leucyl endopeptidase .
Mode of Action
As a substrate for esterolytic activity, it may interact with its target enzyme, undergo hydrolysis, and result in the release of p-nitrophenol and Z-Leu .
Result of Action
The molecular and cellular effects of Z-Leu-ONp’s action are likely dependent on the context of its use. In the context of enzymatic assays, its hydrolysis can serve as a measure of enzyme activity .
properties
IUPAC Name |
(4-nitrophenyl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALXQWNUXKECJD-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169660 | |
Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1738-87-0 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1738-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40169660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the function of Z-Leu-ONp in peptide synthesis, and why is it used in this specific research?
A1: Z-Leu-ONp serves as an activated form of the amino acid leucine, used for introducing leucine into a growing peptide chain during synthesis. It is specifically utilized in the research paper for the synthesis of a luteinizing hormone-releasing hormone (LH-RH) analogue.
Q2: Could you elaborate on the specific reaction where Z-Leu-ONp is involved in the synthesis of the LH-RH analogue?
A2: In the synthesis described in the research paper , Z-Leu-ONp is reacted with a deprotected tripeptide with the sequence Arg(Tos)-Pro-Gly, where "Arg(Tos)" represents arginine with a tosyl protecting group on its side chain. The reaction occurs specifically at the free amino terminus of the arginine residue. The 4-nitrophenoxy group of Z-Leu-ONp acts as a leaving group, allowing the formation of a peptide bond between the carboxyl group of the leucine residue and the amino group of the arginine residue. This results in the formation of a protected tetrapeptide with the sequence Z-Leu-Arg(Tos)-Pro-Gly, extending the peptide chain towards the final LH-RH analogue.
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